molecular formula C17H24O4 B13725085 Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 158774-08-4

Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B13725085
CAS No.: 158774-08-4
M. Wt: 292.4 g/mol
InChI Key: RXIINIWPQBLXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: is a chemical compound with the molecular formula C17H24O4 and a molecular weight of 292.37 g/mol octyl caffeate and is an ester derivative of caffeic acid. This compound is characterized by the presence of a long octyl chain attached to the caffeic acid moiety, which includes two hydroxyl groups on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of caffeic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Acetic anhydride, methyl iodide.

Major Products Formed:

Mechanism of Action

The mechanism by which octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate exerts its effects is primarily through its antioxidant activity. The hydroxyl groups on the aromatic ring can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. This compound can also chelate metal ions, further enhancing its antioxidant capacity .

Comparison with Similar Compounds

  • Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
  • Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
  • Propyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Comparison: Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique among these compounds due to its longer octyl chain. This longer chain increases its lipophilicity, making it more suitable for applications in lipid-based formulations, such as cosmetics and personal care products. The increased lipophilicity also enhances its ability to interact with cell membranes, potentially improving its efficacy as an antioxidant .

Properties

IUPAC Name

octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-2-3-4-5-6-7-12-21-17(20)11-9-14-8-10-15(18)16(19)13-14/h8-11,13,18-19H,2-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIINIWPQBLXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20710356
Record name Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20710356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158774-08-4
Record name Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20710356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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